3-Methoxy-n,n-dimethylbenzamide
Overview
Description
3-Methoxy-n,n-dimethylbenzamide, also known as 3MDB, is an organic compound used in various scientific research applications. It is a white, crystalline solid with a melting point of 118-119 °C. 3MDB is a derivative of benzamide and is used as a research tool in various fields of science, such as biochemistry, pharmacology, and toxicology. It is important to note that 3MDB is not intended for human or animal consumption and should only be used in laboratory settings.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research has been conducted on similar compounds to 3-Methoxy-N,N-dimethylbenzamide to understand their molecular structures and intermolecular interactions. For instance, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was analyzed using single crystal X-ray diffraction and DFT calculations, highlighting the importance of crystal packing and dimerization in molecular geometry (Karabulut et al., 2014).
Electronic Properties in Organometallic Chemistry
The compound has been used to study electronic properties in organometallic chemistry. For instance, studies on trans-(FcC(2n))Ru(2)(Y-DMBA)(4)(C(2m)Fc) compounds, with Y-DMBA representing N,N'-dimethylbenzamidinate or N,N'-dimethyl-(3-methoxy)benzamidinate, have provided insights into the electronic properties and potential applications of these compounds (Xu et al., 2005).
Pharmaceutical Applications
3-Methoxybenzamide derivatives have been studied for their potential in pharmaceutical applications. For instance, derivatives of 3-Methoxybenzamide have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
Biochemistry and Cell Division
The compound has been investigated for its role in biochemistry, particularly in cell division. A study on 3-Methoxybenzamide demonstrated its inhibitory effects on cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells (Ohashi et al., 1999).
Liquid-Liquid Equilibrium Studies
Research has also explored the use of this compound in studying liquid-liquid equilibrium in mixtures containing formaldehyde, water, methanol, and other components, demonstrating its utility in chemical analysis and solvent systems (Schmitz et al., 2016).
properties
IUPAC Name |
3-methoxy-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPPISUFOVTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298269 | |
Record name | 3-methoxy-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7290-99-5 | |
Record name | NSC122107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-n,n-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.